2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide
CAS No.: 1052609-13-8
Cat. No.: VC6521145
Molecular Formula: C19H15F2N5O4
Molecular Weight: 415.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052609-13-8 |
|---|---|
| Molecular Formula | C19H15F2N5O4 |
| Molecular Weight | 415.357 |
| IUPAC Name | 2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H15F2N5O4/c1-30-12-4-2-3-10(7-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-5-6-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27) |
| Standard InChI Key | BZHWFDOPDJTJEV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Introduction
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazol-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolotriazoles. It is characterized by its unique structural features, including a pyrrolo[3,4-d] triazole core, a difluorophenyl group, and an acetamide functional group linked to a methoxyphenyl moiety. These structural components suggest potential applications in medicinal chemistry, particularly as therapeutic agents due to their ability to interact with biological targets.
Synthesis Methods
The synthesis of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazol-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with pyrrole derivatives and triazole intermediates. The process requires careful control of reaction conditions to achieve high yields and purity.
-
Starting Materials: Pyrrole derivatives and triazole intermediates.
-
Reaction Conditions: Careful control of temperature, solvent, and catalysts.
-
Purification Methods: Recrystallization or chromatography techniques.
Biological Activities and Potential Applications
Pyrrolotriazoles, including this compound, have garnered attention for their potential biological activities. The presence of functional groups such as the difluorophenyl and acetamide moieties suggests interactions with biological targets, which could be beneficial in pharmaceutical applications.
| Potential Application | Basis |
|---|---|
| Therapeutic Agents | Interaction with biological targets |
| Medicinal Chemistry | Structural components conducive to bioactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume